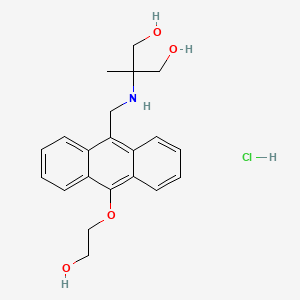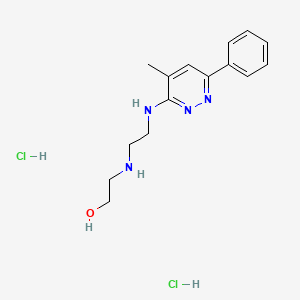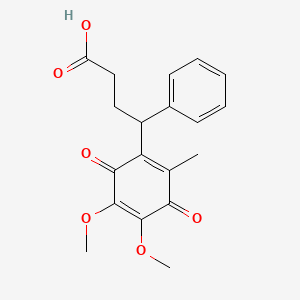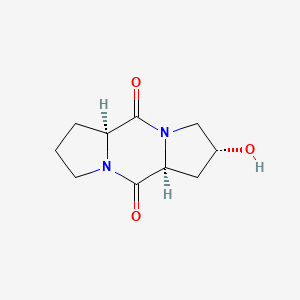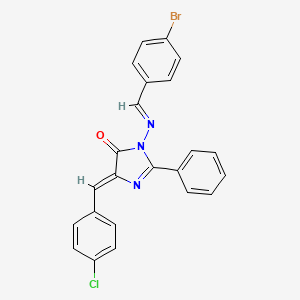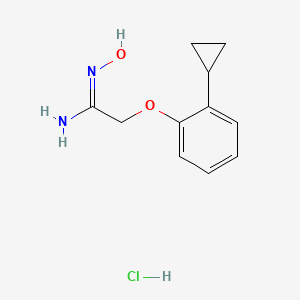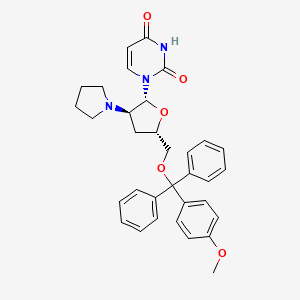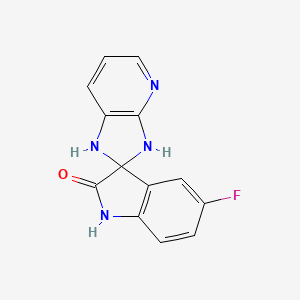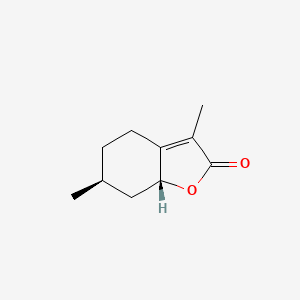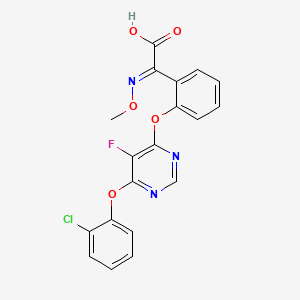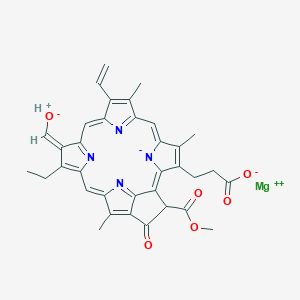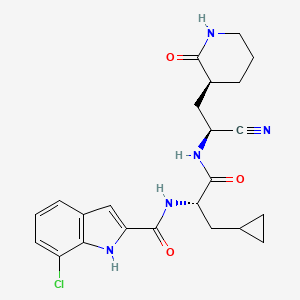
Pomotrelvir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomotrelvir is a novel antiviral compound that acts as a potent competitive inhibitor of the main protease (M pro) of coronaviruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for COVID-19 . This compound has shown high selectivity against human proteases and broad activity against various human coronaviruses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pomotrelvir involves multiple steps, including the formation of key intermediates and their subsequent coupling. . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Pomotrelvir undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Pomotrelvir has a wide range of scientific research applications, including:
Wirkmechanismus
Pomotrelvir exerts its effects by binding to the active site of the main protease (M pro) of coronaviruses, thereby inhibiting the protease’s activity . This inhibition prevents the protease from processing viral polyproteins, which is essential for viral replication and maturation . The molecular targets include the catalytic cysteine residue in the protease’s active site, and the pathways involved are related to viral protein synthesis and processing .
Vergleich Mit ähnlichen Verbindungen
Pomotrelvir is often compared with other protease inhibitors like nirmatrelvir. While both compounds target the main protease of SARS-CoV-2, this compound has shown unique binding properties and a different resistance profile . Similar compounds include:
Nirmatrelvir: Another main protease inhibitor with a similar mechanism of action.
Remdesivir: A nucleoside analog that targets viral RNA synthesis.
Molnupiravir: Another nucleoside analog with antiviral activity.
This compound’s uniqueness lies in its high selectivity against human proteases and broad activity against various coronavirus strains .
Eigenschaften
CAS-Nummer |
2713437-86-4 |
|---|---|
Molekularformel |
C23H26ClN5O3 |
Molekulargewicht |
455.9 g/mol |
IUPAC-Name |
7-chloro-N-[(2S)-1-[[(1S)-1-cyano-2-[(3S)-2-oxopiperidin-3-yl]ethyl]amino]-3-cyclopropyl-1-oxopropan-2-yl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C23H26ClN5O3/c24-17-5-1-3-14-11-19(28-20(14)17)23(32)29-18(9-13-6-7-13)22(31)27-16(12-25)10-15-4-2-8-26-21(15)30/h1,3,5,11,13,15-16,18,28H,2,4,6-10H2,(H,26,30)(H,27,31)(H,29,32)/t15-,16-,18-/m0/s1 |
InChI-Schlüssel |
BNMFQWUHWYJTRI-BQFCYCMXSA-N |
Isomerische SMILES |
C1C[C@H](C(=O)NC1)C[C@@H](C#N)NC(=O)[C@H](CC2CC2)NC(=O)C3=CC4=C(N3)C(=CC=C4)Cl |
Kanonische SMILES |
C1CC(C(=O)NC1)CC(C#N)NC(=O)C(CC2CC2)NC(=O)C3=CC4=C(N3)C(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


